Cas no 1869685-77-7 (Bicyclo[2.2.1]heptane, 2-(chloromethyl)-2-(2-propen-1-yl)-)

Technical Introduction: Bicyclo[2.2.1]heptane, 2-(chloromethyl)-2-(2-propen-1-yl)-, is a bicyclic organic compound featuring a chloromethyl and an allyl substituent on the same carbon atom of the norbornane framework. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly for ring-opening and cross-coupling reactions. The chloromethyl group offers a versatile handle for further functionalization, while the allyl moiety enables participation in cycloaddition or polymerization processes. Its rigid bicyclic core enhances stereochemical control in derivatization, appealing for applications in pharmaceuticals, agrochemicals, and advanced material synthesis. The compound’s balanced reactivity and stability make it a practical intermediate for constructing complex molecular architectures.
Bicyclo[2.2.1]heptane, 2-(chloromethyl)-2-(2-propen-1-yl)- structure
1869685-77-7 structure
Product name:Bicyclo[2.2.1]heptane, 2-(chloromethyl)-2-(2-propen-1-yl)-
CAS No:1869685-77-7
MF:C11H17Cl
Molecular Weight:184.705682516098
CID:5285284

Bicyclo[2.2.1]heptane, 2-(chloromethyl)-2-(2-propen-1-yl)- 化学的及び物理的性質

名前と識別子

    • Bicyclo[2.2.1]heptane, 2-(chloromethyl)-2-(2-propen-1-yl)-
    • インチ: 1S/C11H17Cl/c1-2-5-11(8-12)7-9-3-4-10(11)6-9/h2,9-10H,1,3-8H2
    • InChIKey: MTBMKEXPXMILGR-UHFFFAOYSA-N
    • SMILES: C12CC(CC1)CC2(CCl)CC=C

Bicyclo[2.2.1]heptane, 2-(chloromethyl)-2-(2-propen-1-yl)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-675970-0.5g
2-(chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane
1869685-77-7
0.5g
$1302.0 2023-03-11
Enamine
EN300-675970-10.0g
2-(chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane
1869685-77-7
10.0g
$5837.0 2023-03-11
Enamine
EN300-675970-5.0g
2-(chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane
1869685-77-7
5.0g
$3935.0 2023-03-11
Enamine
EN300-675970-0.05g
2-(chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane
1869685-77-7
0.05g
$1140.0 2023-03-11
Enamine
EN300-675970-2.5g
2-(chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane
1869685-77-7
2.5g
$2660.0 2023-03-11
Enamine
EN300-675970-0.1g
2-(chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane
1869685-77-7
0.1g
$1195.0 2023-03-11
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01078243-1g
2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane
1869685-77-7 95%
1g
¥6461.0 2023-03-19
Enamine
EN300-675970-0.25g
2-(chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane
1869685-77-7
0.25g
$1249.0 2023-03-11
Enamine
EN300-675970-1.0g
2-(chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane
1869685-77-7
1g
$0.0 2023-06-07

Bicyclo[2.2.1]heptane, 2-(chloromethyl)-2-(2-propen-1-yl)- 関連文献

Bicyclo[2.2.1]heptane, 2-(chloromethyl)-2-(2-propen-1-yl)-に関する追加情報

Bicyclo[2.2.1]heptane, 2-(chloromethyl)-2-(2-propen-1-yl)- and Its Significance in Modern Chemical Research

Bicyclo[2.2.1]heptane, 2-(chloromethyl)-2-(2-propen-1-yl)- (CAS No. 1869685-77-7) is a highly intriguing compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This bicyclic molecule, characterized by its unique structural framework, exhibits a blend of reactivity and stability that makes it a valuable scaffold for the development of novel chemical entities. The compound's distinct structural features, including the presence of both chloromethyl and propenyl groups, open up a myriad of possibilities for synthetic modifications and functionalization, making it a cornerstone in the design of advanced chemical libraries.

The< strong>Bicyclo[2.2.1]heptane core structure is a testament to the versatility of cyclic compounds in medicinal chemistry. Its rigid bicyclic system provides a stable backbone that can be selectively modified at various positions to introduce specific pharmacophores. The< strong>2-(chloromethyl)- substituent, in particular, serves as a versatile handle for further functionalization through nucleophilic addition reactions, enabling the construction of more complex molecular architectures. This reactivity is particularly useful in the synthesis of heterocyclic compounds, which are widely recognized for their biological activity.

The< strong>2-(propen-1-yl)- group adds an additional layer of complexity to the molecule, introducing unsaturation and potential sites for further chemical transformations. This double bond can be utilized in various reactions, such as cross-coupling reactions or polymerization processes, expanding the synthetic toolkit available for derivatization. The combination of these two functional groups makes< strong>Bicyclo[2.2.1]heptane, 2-(chloromethyl)-2-(2-propen-1-yl)- an exceptionally versatile building block for medicinal chemists seeking to develop novel therapeutic agents.

In recent years, there has been a surge in interest regarding the use of< strong>Bicyclo[2.2.1]heptane-based scaffolds in drug discovery due to their demonstrated ability to enhance binding affinity and selectivity towards biological targets. For instance, studies have shown that derivatives of this compound exhibit promising activity against various enzymes and receptors involved in inflammatory pathways. The< strong>2-(chloromethyl)- moiety has been particularly effective in modulating enzyme activity by serving as a site for covalent bond formation with key residues in the active site pocket.

The< strong>2-(propen-1-yl)- group has also been exploited to enhance the solubility and bioavailability of drug candidates derived from this scaffold. By incorporating this unsaturated group into molecular structures, researchers have been able to improve pharmacokinetic profiles while maintaining or even enhancing biological activity. This approach aligns with the growing trend in pharmaceutical development towards designing molecules that are not only potent but also well-tolerated by patients.

One of the most exciting applications of< strong>Bicyclo[2.2.1]heptane, 2-(chloromethyl)-2-(2-propen-1-yl)- lies in its potential as a precursor for the synthesis of complex natural products. By leveraging its unique structural features, chemists have been able to construct highly intricate molecules that mimic the structures of bioactive natural products but with improved pharmacological properties. This strategy has led to the discovery of several novel compounds with significant therapeutic potential.

The compound's reactivity also makes it an excellent candidate for exploring new synthetic methodologies. Recent advances in transition metal-catalyzed reactions have opened up new avenues for modifying< strong>Bicyclo[2.2.1]heptane-based scaffolds with high precision and efficiency. These methods have enabled the construction of highly functionalized derivatives that would be otherwise challenging to synthesize using traditional approaches.

In conclusion, Bicyclo[2.2.1]heptane, 2-(chloromethyl)-2-(2-propen-1-yl)- (CAS No. 1869685-77-7) represents a remarkable example of how structural complexity can be harnessed to develop innovative chemical entities with significant biological relevance. Its unique combination of functional groups and reactivity patterns makes it an invaluable tool for medicinal chemists seeking to push the boundaries of drug discovery and development.

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